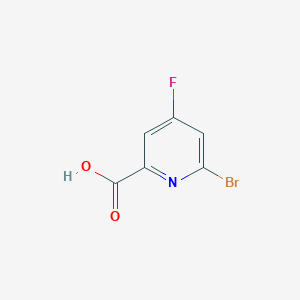

6-Bromo-4-fluoropicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRLIXGANBRTOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265020 | |

| Record name | 6-Bromo-4-fluoro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060809-31-5 | |

| Record name | 6-Bromo-4-fluoro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060809-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-fluoro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 4 Fluoropicolinic Acid and Its Precursors/derivatization

Direct Halogenation Strategies for Picolinic Acid Frameworks

Direct halogenation of a pre-existing picolinic acid or pyridine (B92270) ring is a primary strategy for introducing bromine or other halogens. The regioselectivity of this process is governed by the electronic properties of the substituents already on the ring. For instance, in the synthesis of the related 6-bromo-5-fluoropicolinic acid, the process involves the reaction of 5-fluoropyridine-2-carboxylic acid with bromine and sodium hydroxide. nbinno.com This reaction proceeds through a nucleophilic substitution mechanism. nbinno.com The conditions for such reactions, including temperature, solvent, and concentration, are critical for optimizing the yield and purity of the desired product. nbinno.com

Regioselective Functionalization Approaches

Achieving the desired substitution pattern, such as that in 6-bromo-4-fluoropicolinic acid, often requires highly regioselective methods that allow for the precise placement of functional groups.

The formation of the carbon-bromine bond is a key step. This can be achieved through various methods, including electrophilic bromination or Sandmeyer-type reactions on aminopyridines. The synthesis of related haloquinolines, for example, involves converting a hydroxyquinoline to a chloroquinoline using phosphorus oxychloride (POCl3) before a subsequent halogen exchange. atlantis-press.com Similar multi-step sequences starting from substituted anilines and malonic acid derivatives can be adapted for pyridine synthesis, ultimately leading to the desired halogenated picolinic acid. atlantis-press.comprepchem.com Industrial-scale syntheses may employ continuous-flow reactors to improve reaction parameters and achieve yields as high as 85%.

The carboxylic acid group of picolinic acids is frequently converted into an ester prior to or following halogenation. This derivatization serves multiple purposes: it can protect the acid group during subsequent harsh reaction conditions, improve solubility in organic solvents, and facilitate purification. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comyoutube.com This reaction is reversible and is often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com More advanced methods for esterification under mild conditions have also been developed, for example, using N-bromosuccinimide (NBS) as a catalyst, which is efficient for both aryl and alkyl carboxylic acids. nih.gov

Table 1: Comparison of Esterification Methods

| Method | Catalyst/Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | Heat, often excess alcohol | Well-established, uses common reagents. masterorganicchemistry.comyoutube.com |

| NBS-Catalyzed | N-Bromosuccinimide (NBS) | Mild (e.g., 70 °C), neat | Metal-free, high yields, simple procedure. nih.gov |

| Bromomalonate-Catalyzed | Bromomalonate | --- | Couples amines (as pyridinium (B92312) salts) with carboxylic acids. calstate.edu |

Halogen Exchange Reactions for Positional Isomers and Analogues

Halogen exchange reactions provide a powerful route to synthesize fluorinated aromatic compounds from their chlorinated or brominated precursors. google.com These reactions, often referred to as Finkelstein reactions in the context of alkyl halides, can be adapted for aryl halides, including pyridine derivatives. nih.govmanac-inc.co.jpmanac-inc.co.jp The process typically involves reacting a chloro- or bromo-substituted pyridine with an alkali metal fluoride, such as potassium fluoride, often at elevated temperatures and sometimes in the presence of a catalyst like a quaternary ammonium (B1175870) salt or a crown ether. google.com This strategy is particularly useful for producing specific positional isomers that may be difficult to access through direct fluorination. The driving force for these reactions can be the formation of a more stable carbon-fluorine bond compared to the carbon-chlorine or carbon-bromine bond. nih.gov

Advanced Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.orgacs.org

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron reagent (like a boronic acid or ester) with an organohalide. nih.govresearchgate.net For a molecule like this compound (or its ester derivative), the bromine atom serves as an excellent handle for Suzuki coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkenyl groups at the 6-position of the pyridine ring. rsc.orgmdpi.com

The reaction is tolerant of many functional groups and typically proceeds under mild conditions. rsc.org The choice of catalyst, base, and solvent is crucial for achieving high yields. mdpi.com Boronic esters, such as pinacol (B44631) esters, are often used due to their stability compared to boronic acids. nih.govresearchgate.net This late-stage functionalization capability makes Suzuki-Miyaura coupling a powerful strategy for building molecular complexity and creating libraries of compounds for various applications. rsc.org

Table 2: Components of a Typical Suzuki-Miyaura Coupling Reaction

| Component | Role | Example(s) |

|---|---|---|

| Organohalide | Electrophilic partner | 6-Bromo-4-fluoropicolinate ester |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Alkylboronic ester. nih.govrsc.org |

| Palladium Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd(OAc)₂. rsc.orgmdpi.com |

| Base | Activates the organoboron reagent | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Solvent | Dissolves reactants | Dioxane, Toluene, THF |

Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. wikipedia.org While specific literature on the Sonogashira coupling of this compound is limited, studies on closely related isomers such as 5- and 6-bromo-3-fluoro-2-cyanopyridines provide valuable insights into the potential reactivity and challenges.

In a study on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes, researchers initially encountered low yields of the desired product (around 25%) along with the formation of alkyne homocoupling byproducts (approximately 10%). soton.ac.uk This suggests that the reaction conditions require careful optimization to achieve satisfactory results. The standard conditions often involve a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst such as CuI in a solvent system of THF and an amine base like triethylamine (B128534) (Et₃N), with the reaction proceeding at room temperature. soton.ac.uk

An example of a typical Sonogashira reaction on a related substrate is the coupling of 6-bromo-3-fluoro-2-cyanopyridine with 1-ethyl-4-ethynylbenzene. The reaction is generally carried out under degassed conditions to prevent the oxidation of the catalyst and the homocoupling of the alkyne. soton.ac.uk

Table 1: Illustrative Sonogashira Coupling Reaction Conditions for a Related Bromo-fluoropyridine Derivative soton.ac.uk

| Parameter | Value |

|---|---|

| Substrate | 6-bromo-3-fluoro-2-cyanopyridine |

| Alkyne | 1-ethyl-4-ethynylbenzene |

| Catalyst | Pd(PPh₃)₄ (0.15 equiv) |

| Co-catalyst | CuI (0.3 equiv) |

| Solvent | THF/Et₃N (2:1) |

| Temperature | Room Temperature |

| Reaction Time | 16 hours |

| Initial Yield | 25% |

The challenges encountered in the Sonogashira coupling of related bromo-fluoropyridines highlight the importance of optimizing the reaction parameters, which will be discussed in a later section.

Other Palladium-Mediated Transformations

Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of bromo-substituted heterocycles. These reactions allow for the introduction of a wide range of functional groups, further expanding the chemical space accessible from this compound and its analogues.

The synthesis of 6,8-disubstituted 1,7-naphthyridines as potent phosphodiesterase type 4D inhibitors extensively utilized palladium-catalyzed cross-coupling reactions, showcasing the power of this methodology in drug discovery. nih.gov These examples underscore the potential for employing a variety of palladium-catalyzed reactions for the derivatization of this compound.

Optimization of Reaction Conditions and Process Chemistry Development

The successful synthesis and derivatization of this compound on a larger scale necessitate a thorough understanding and optimization of reaction conditions to maximize yield and purity while minimizing byproducts.

Solvent Systems and Temperature Effects

For palladium-catalyzed couplings, a variety of solvents can be employed, including aprotic solvents like tetrahydrofuran (B95107) (THF), 1,4-dioxane, acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF). google.com The selection of the solvent can affect catalyst solubility, stability, and reactivity. Temperature also plays a key role; for example, in the synthesis of chromeno[2,3-d]pyrimidinetriones, a study of temperatures ranging from 80°C to 120°C concluded that 100°C was the optimal temperature for the reaction catalyzed by Sc(OTf)₃. researchgate.net

Catalyst and Ligand Optimization

The performance of a palladium-catalyzed reaction is highly dependent on the choice of the palladium precursor and the associated ligands. Different palladium sources, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄, exhibit varying reactivity profiles. Ligands play a crucial role in stabilizing the palladium catalyst, influencing its electronic and steric properties, and facilitating the key steps of the catalytic cycle.

For the Sonogashira coupling of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-ones, an optimization study was conducted to evaluate various catalysts, ligands, bases, and solvents. snu.edu.in This highlights the common practice of screening a matrix of conditions to identify the most efficient catalytic system. In some cases, phosphine-free catalytic systems, such as using 1 mol% of Pd(OAc)₂ with KOAc as the base in DMA, have proven effective for direct arylations of halogenated pyrazoles. rsc.org The development of N-heterocyclic carbene (NHC) palladium complexes has also provided efficient catalysts for Sonogashira reactions. wikipedia.org

Table 2: Illustrative Catalyst and Ligand Screening for a Related Cross-Coupling Reaction snu.edu.in

| Catalyst | Ligand | Base | Solvent | Outcome |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | Moderate Yield |

| PdCl₂(PPh₃)₂ | XPhos | Cs₂CO₃ | Dioxane | Improved Yield |

Byproduct Formation and Mitigation Strategies

A significant challenge in the synthesis and derivatization of this compound is the potential for side reactions, leading to the formation of byproducts. In the context of Sonogashira couplings, a common byproduct is the homocoupling of the terminal alkyne. soton.ac.uk This can often be mitigated by carefully controlling the reaction conditions, such as ensuring an inert atmosphere and using an appropriate base.

A more specific concern for this compound is the potential for nucleophilic substitution of the fluorine atom at the 4-position. A patent for the synthesis of a related compound, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, highlights that the use of strong bases like sodium or potassium tert-butoxide can lead to the substitution of the 4-fluoro group, resulting in byproducts. google.com This indicates that the choice of base is critical to avoid unwanted side reactions. Milder bases, such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., Et₃N, DIPEA), are often preferred in palladium-catalyzed reactions to minimize such side reactions.

Another strategy to mitigate byproduct formation is to perform the reaction at the lowest effective temperature and for the shortest possible time. Monitoring the reaction progress by techniques like TLC or LC-MS can help in determining the optimal reaction endpoint, thereby preventing the accumulation of degradation products or byproducts from prolonged reaction times.

Chemical Reactivity and Transformation Studies of 6 Bromo 4 Fluoropicolinic Acid Scaffolds

Nucleophilic and Electrophilic Substitution Reactions

The pyridine (B92270) core of 6-bromo-4-fluoropicolinic acid is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the nitrogen atom and the halogen substituents. The positions ortho and para (2, 4, and 6) to the ring nitrogen are particularly activated towards nucleophilic attack. stackexchange.com In this molecule, both the C-4 and C-6 positions, bearing the fluoro and bromo groups respectively, are potential sites for substitution.

The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, suggesting that the fluorine at the C-4 position is more susceptible to displacement by nucleophiles than the bromine at the C-6 position. rsc.org This selectivity is influenced by the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic. nih.gov

Nucleophilic Substitution with O- and N-Nucleophiles:

A variety of oxygen and nitrogen-based nucleophiles can be employed to displace the halogen atoms, leading to a diverse array of substituted picolinic acid derivatives. The choice of reaction conditions, including the solvent and base, is crucial for achieving selective substitution. rsc.org For instance, the reaction of similar fluoropyridines with alkoxides or amines can proceed under relatively mild conditions. nih.gov

Interactive Data Table: Nucleophilic Substitution Reactions of this compound Analogs

| Nucleophile | Reagent | Product | Reaction Conditions | Reference |

| Methoxide | Sodium Methoxide | 6-Bromo-4-methoxypicolinic acid | Methanol, reflux | nih.gov |

| Phenoxide | Sodium Phenoxide | 6-Bromo-4-phenoxypicolinic acid | DMF, 100 °C | rsc.org |

| Amine | Alkylamine (e.g., n-Butylamine) | 6-Bromo-4-(alkylamino)picolinic acid | DMSO, 120 °C | nih.gov |

| Aniline | Aniline | 6-Bromo-4-(phenylamino)picolinic acid | Toluene, Pd catalyst, base | nih.gov |

While nucleophilic substitution is favored, electrophilic aromatic substitution on the pyridine ring of this compound is generally disfavored due to the electron-deficient nature of the ring.

Oxidation and Reduction Chemistry

The functional groups of this compound exhibit distinct behaviors under oxidative and reductive conditions. The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation, though decarboxylation can occur under harsh conditions. nih.gov Conversely, the pyridine ring can be subjected to both oxidation and reduction.

Oxidation:

Oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation. This can be achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can significantly alter the reactivity of the pyridine ring, often facilitating subsequent substitution reactions.

Reduction:

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov However, this reagent will also likely reduce other functional groups. A more selective reduction of the pyridine ring can be achieved through catalytic hydrogenation. Hydrogenation of picolinic acid itself is known to yield piperidine-2-carboxylic acid. wikipedia.orgwikipedia.org This transformation is typically carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure. google.com It is anticipated that under these conditions, the pyridine ring of this compound would be reduced, potentially with concurrent dehalogenation depending on the catalyst and reaction conditions.

Interactive Data Table: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent | Potential Product | General Conditions | Reference |

| N-Oxidation | m-CPBA | This compound N-oxide | Dichloromethane, 0 °C to rt | nih.gov |

| Ring Reduction | H₂, Pd/C | 6-Bromo-4-fluoropiperidine-2-carboxylic acid | Ethanol, H₂ pressure | wikipedia.orggoogle.com |

| Carboxylic Acid Reduction | LiAlH₄ | (6-Bromo-4-fluoropyridin-2-yl)methanol | THF, 0 °C to rt | nih.gov |

Hydrolysis and Ester Hydrolysis Pathways

The carboxylic acid moiety of this compound can readily undergo esterification. The reverse reaction, the hydrolysis of its esters, is also a fundamental transformation.

Esterification:

Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method to produce the corresponding esters. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. chemguide.co.uk

Ester Hydrolysis:

The hydrolysis of esters of picolinic acid can be catalyzed by either acid or base. chemguide.co.uk Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester in an aqueous acidic solution. chemguide.co.uk Alkaline hydrolysis, or saponification, is an irreversible process that involves heating the ester with a base such as sodium hydroxide. chemguide.co.uk This reaction yields the corresponding carboxylate salt, which can be subsequently protonated to give the carboxylic acid. The hydrolysis of picolinic acid esters can also be influenced by the presence of metal ions, which can act as Lewis acid catalysts. acs.orgacs.org

Interactive Data Table: Esterification and Hydrolysis Reactions

| Reaction | Reactant | Reagent | Product | General Conditions | Reference |

| Esterification | This compound | Methanol, H₂SO₄ (cat.) | Methyl 6-bromo-4-fluoropicolinate | Reflux | chemguide.co.ukmasterorganicchemistry.com |

| Acid Hydrolysis | Methyl 6-bromo-4-fluoropicolinate | H₂O, HCl (cat.) | This compound | Reflux | chemguide.co.uk |

| Alkaline Hydrolysis | Methyl 6-bromo-4-fluoropicolinate | NaOH(aq) | Sodium 6-bromo-4-fluoropicolinate | Reflux | chemguide.co.uk |

Derivatization for Enhanced Synthetic Utility

The bromine atom at the C-6 position serves as a key handle for a variety of derivatization reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-substituted pyridine with an organoboron reagent, such as a boronic acid or a boronic ester. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.org This method provides access to a wide range of 6-aryl or 6-vinyl substituted picolinic acid derivatives.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction can be used to couple this compound or its esters with a variety of primary or secondary amines to yield 6-amino-substituted derivatives.

Other Cross-Coupling Reactions:

Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes) and Heck coupling (with alkenes), can also be employed to further functionalize the C-6 position. Furthermore, carbonylative couplings can introduce a carbonyl group at this position. nih.gov

Interactive Data Table: Derivatization via Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-4-fluoropicolinic acid | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 6-(Amino)-4-fluoropicolinic acid | nih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-4-fluoropicolinic acid | nih.gov |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 6-Alkenyl-4-fluoropicolinic acid | mdpi.com |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Bromo-4-fluoropicolinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a complete picture of its molecular framework.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of this compound is predicted to exhibit distinct signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the acidic proton of the carboxylic acid group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid substituents.

The proton in the 3-position is expected to appear as a doublet, split by the adjacent fluorine atom at the 4-position. The proton at the 5-position will also likely present as a doublet, with coupling to the fluorine atom. The acidic proton of the carboxylic acid will typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound:

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 8.0 - 8.3 | d | JH-F = ~4-6 Hz |

| H-5 | 7.7 - 8.0 | d | JH-F = ~8-10 Hz |

| COOH | 10.0 - 13.0 | br s | - |

Note: Predicted values are based on analysis of similar compounds and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom. libretexts.org The chemical shifts in the ¹³C NMR spectrum of this compound are significantly influenced by the electronegativity of the attached substituents. libretexts.org

The carbon of the carboxylic acid group is expected to be the most downfield signal. The carbons attached to the bromine (C-6) and fluorine (C-4) atoms will also exhibit significant downfield shifts. The remaining carbons of the pyridine ring will resonate at chemical shifts characteristic of aromatic systems, with their precise locations influenced by the substitution pattern.

Predicted ¹³C NMR Data for this compound:

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-2 | 148 - 152 |

| C-3 | 125 - 129 |

| C-4 | 160 - 165 (d, JC-F = ~240-260 Hz) |

| C-5 | 115 - 120 (d, JC-F = ~20-25 Hz) |

| C-6 | 140 - 145 |

| COOH | 165 - 170 |

Note: Predicted values are based on analysis of picolinic acid derivatives and substituted pyridines. chemicalbook.comchemicalbook.com The carbon attached to fluorine will exhibit a large coupling constant (JC-F).

Fluorine-19 (¹⁹F) NMR Analysis

Fluorine-19 NMR is a powerful technique for the characterization of organofluorine compounds, given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For a fluorine atom attached to a pyridine ring, the chemical shift is expected to be in the typical range for fluoropyridines. spectrabase.comspectrabase.com The signal will likely appear as a doublet of doublets due to coupling with the adjacent protons at the 3 and 5-positions.

Predicted ¹⁹F NMR Data for this compound:

| Fluorine Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-4 | -110 to -130 | dd |

Note: Chemical shifts are referenced to a standard such as CFCl₃. The exact chemical shift and coupling constants will depend on the solvent and experimental conditions.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups.

For this compound, characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N and C-C stretching vibrations of the pyridine ring, and the C-Br and C-F stretching vibrations. The O-H stretch is typically a very broad band due to hydrogen bonding. youtube.com

Predicted FT-IR Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 |

| C=N and C=C stretch (Pyridine Ring) | 1550 - 1650 |

| C-F stretch | 1200 - 1300 |

| C-Br stretch | 500 - 600 |

Note: Predicted values are based on characteristic infrared absorption frequencies for functional groups found in picolinic acid and its derivatives. chemicalbook.comspectrabase.com

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the pyridine ring are expected to be prominent. researchgate.net The C-Br and C-F bonds will also give rise to characteristic Raman signals. The C=O stretch of the carboxylic acid will also be observable.

Predicted Raman Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Pyridine Ring Breathing Mode | 990 - 1050 |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 |

| C-F stretch | 1200 - 1300 |

| C-Br stretch | 500 - 600 |

Note: Predicted values are based on the analysis of Raman spectra of pyridine and its derivatives. rsc.orgaip.orgnih.gov

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, provides insights into the electronic transitions within a molecule, which are influenced by its structure and substituent groups.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the pyridine ring and the carboxylic acid moiety. The positions and intensities of these bands are modulated by the bromo and fluoro substituents. While specific experimental spectra for this compound are not widely published, data from related picolinic acid derivatives can provide a basis for expected absorption maxima (λmax).

For instance, studies on various substituted picolinic acids demonstrate that the electronic absorption spectra are sensitive to pH and solvent polarity researchgate.netresearchgate.net. In acidic conditions, the protonation of the pyridine nitrogen can cause a hypsochromic (blue) shift, while in alkaline conditions, deprotonation of the carboxylic acid can lead to a bathochromic (red) shift researchgate.net. The presence of the electron-withdrawing bromine and fluorine atoms on the pyridine ring is expected to influence the energy of the molecular orbitals, thereby shifting the absorption bands.

Table 1: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

| Transition | Expected λmax Range (nm) | Notes |

| π→π | 270-290 | Primary absorption band related to the aromatic system. |

| n→π | 310-340 | Weaker absorption, often appearing as a shoulder. |

This data is inferred from general principles and data on related compounds.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound with a high degree of confidence. For this compound (C₆H₃BrFNO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 2: Theoretical Exact Mass and Isotopic Pattern for [M+H]⁺ of this compound

| Ion Formula | Calculated m/z | Relative Abundance (%) |

| [C₆H₄⁷⁹BrNO₂]⁺ | 219.9404 | 100.0 |

| [C₆H₄⁸¹BrNO₂]⁺ | 221.9383 | 97.5 |

Calculations are based on the isotopic masses and natural abundances.

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

The coupling of liquid chromatography with mass spectrometry allows for the separation of a compound from a mixture prior to its detection by the mass spectrometer. This is particularly useful for analyzing reaction mixtures or for purity assessment. For a polar, ionizable compound like this compound, reversed-phase HPLC coupled with electrospray ionization (ESI) mass spectrometry is a common and effective analytical approach nih.govresearchgate.net.

The choice of mobile phase is critical for achieving good chromatographic separation. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., formic acid or acetic acid) to ensure the protonation of the analyte and improve peak shape nih.gov. Detection can be performed in either positive or negative ion mode, with positive ion mode detecting the protonated molecule [M+H]⁺ and negative ion mode detecting the deprotonated molecule [M-H]⁻.

Table 3: Typical LC-MS Parameters for the Analysis of this compound

| Parameter | Value/Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Positive and/or Negative |

| Detection | Full Scan (m/z 100-500) |

These parameters are illustrative and may require optimization for specific instrumentation and applications.

While less common for small molecules like this compound, MALDI-TOF MS can be a valuable technique, particularly for the analysis of derivatives or in specific applications. In related chemical systems, such as the analysis of oligonucleotides or other biological molecules, picolinic acid derivatives have been utilized as matrices or co-matrices to enhance ionization nih.gov. For instance, 3-hydroxypicolinic acid is a well-known matrix for the analysis of nucleic acids nih.gov. The acidic nature of picolinic acid derivatives can aid in the protonation of analytes, facilitating their detection. The choice of matrix is crucial and is dependent on the analyte's properties.

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound from a reaction mixture typically involves chromatographic techniques. Given its polar and acidic nature, several methods can be employed.

For preparative scale purification, column chromatography using silica (B1680970) gel is a standard method. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, can be used to elute the compound. The progress of the separation is monitored by thin-layer chromatography (TLC), often visualized under UV light due to the aromatic nature of the compound atlantis-press.com.

For analytical and semi-preparative purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and efficiency. As with LC-MS, reversed-phase chromatography on a C18 or similar stationary phase is most common helixchrom.com. The mobile phase composition can be optimized to achieve baseline separation of the target compound from impurities.

Ion-exchange chromatography can also be a powerful technique for the purification of zwitterionic compounds like picolinic acids, separating them based on their net charge at a given pH researchgate.net.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the purity assessment of "this compound". Given the compound's aromatic and acidic nature, reversed-phase HPLC (RP-HPLC) is the most suitable method. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For "this compound," a C18 column is a common choice for the stationary phase. The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile or methanol. To ensure the carboxylic acid group remains in its neutral, protonated form and to achieve sharp, symmetrical peaks, the mobile phase is often acidified. nih.govnih.gov This is known as ion suppression, which minimizes peak tailing that can occur due to interactions between the ionized analyte and residual silanol (B1196071) groups on the silica-based stationary phase. nih.gov

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound of interest while also separating it from any impurities with different polarities. Detection is commonly performed using a UV detector, as the pyridine ring of "this compound" exhibits strong absorbance in the UV region.

A representative, scientifically plausible HPLC method for the analysis of "this compound" is detailed in the table below. It is important to note that method optimization would be required for specific applications and impurity profiles.

| Parameter | Value |

| Chromatograph | Agilent HPLC system or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Column Temp. | 30 °C |

Column Chromatography for Purification

Column chromatography is a fundamental purification technique used in the synthesis of "this compound" to isolate it from starting materials, by-products, and other impurities. rsc.org This technique relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase (eluent) is passed through it. youtube.com

For the purification of moderately polar compounds like "this compound," normal-phase column chromatography using silica gel as the stationary phase is a common and effective approach. rsc.orgyoutube.com The choice of eluent is critical for achieving good separation. A solvent system with a polarity that allows the desired compound to move down the column at a reasonable rate, while leaving more polar impurities adsorbed at the top and allowing less polar impurities to elute quickly, is ideal.

A typical eluent system for pyridine derivatives involves a mixture of a non-polar solvent, such as hexanes or heptane, and a more polar solvent, like ethyl acetate. rsc.org The ratio of these solvents is optimized to achieve the desired separation. A gradient elution, starting with a lower polarity mixture and gradually increasing the proportion of the more polar solvent, is often employed to effectively separate compounds with a range of polarities. The progress of the separation is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).

A plausible column chromatography method for the purification of "this compound" is outlined in the table below.

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 50% Ethyl Acetate) |

| Column Loading | The crude compound is typically dissolved in a minimal amount of a polar solvent or adsorbed onto a small amount of silica gel before being loaded onto the column. |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

| Visualization | TLC plates are visualized under UV light (254 nm) to detect the aromatic compound. |

Crystallographic and Solid State Structural Investigations

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Elucidation

Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net While a specific SCXRD study for 6-Bromo-4-fluoropicolinic acid is not publicly documented, its molecular and crystal structure can be inferred from analyses of closely related compounds, such as metal complexes of 6-bromopicolinic acid and other substituted picolinic acids. researchgate.netnih.gov

The molecular structure would feature a pyridine (B92270) ring substituted with a bromine atom at position 6, a fluorine atom at position 4, and a carboxylic acid group at position 2. The pyridine ring is expected to be essentially planar. The carboxylic acid group may exhibit a slight twist relative to the plane of the aromatic ring. Intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen is a common feature in picolinic acids, influencing the conformation. researchgate.net

Based on analogous structures, a hypothetical table of crystallographic data can be proposed. For instance, the cobalt(II) complex of 6-bromopicolinic acid crystallizes in both triclinic and monoclinic systems, suggesting that the parent molecule could adopt a similar packing arrangement. researchgate.net

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~5.0 |

| c (Å) | ~20.0 |

| β (°) | ~95 |

| Volume (ų) | ~745 |

| Z | 4 |

Analysis of Intermolecular Interactions

The supramolecular assembly of this compound in the solid state is directed by a combination of non-covalent interactions, including hydrogen bonds, π-π stacking, and halogen bonds.

Hydrogen bonds are expected to be the most significant interactions in the crystal structure of this compound. Picolinic acid and its derivatives are known to form robust hydrogen-bonded networks. nih.gov The carboxylic acid group provides a strong hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen acts as an acceptor. This can lead to the formation of various supramolecular synthons, such as the common carboxylic acid dimer or catemeric chains involving the pyridine nitrogen. acs.orgacs.org In some picolinic acid derivatives, the molecule exists in a zwitterionic form, which further diversifies the hydrogen bonding patterns. acs.org The presence of water molecules in the crystal lattice, forming hydrates, can also lead to extensive water-bridged hydrogen-bonding networks. nih.gov

The bromine atom at the 6-position of the picolinic acid ring is capable of forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor), such as an oxygen or nitrogen atom. tuni.fijyu.fi The positive electrostatic potential on the outer surface of the bromine atom, known as the σ-hole, drives this interaction. Studies on brominated pyridine derivatives show that these C-Br···O or C-Br···N interactions can be highly directional and significant in directing crystal packing. nih.govresearchgate.netacs.org In the case of this compound, the bromine atom could form halogen bonds with the oxygen atoms of the carboxylic acid group or the nitrogen atom of a neighboring pyridine ring, contributing to the supramolecular assembly.

Polymorphism and Pseudopolymorphism Studies in Related Picolinic Acid Complexes

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science. Research on a cobalt(II) complex with 6-bromopicolinic acid has revealed the existence of two distinct polymorphs, one triclinic and one monoclinic. researchgate.net These polymorphs exhibit the same molecular components but differ in their crystal packing, primarily due to variations in the hydrogen bonding and π–π stacking interactions. researchgate.net The formation of a specific polymorph was found to be dependent on the pH of the crystallization solution. researchgate.net

Studies on other picolinic acid derivatives, such as cocrystals with pterostilbene, also demonstrate rich polymorphic behavior, with different arrangements of zwitterionic picolinic acid molecules forming dimers or chains. acs.orgresearchgate.net Similarly, investigations into pyridine-2,6-dicarboxylic acid have uncovered new polymorphs, highlighting the competition between different robust supramolecular synthons. rsc.org These findings underscore the likelihood that this compound itself could exhibit polymorphism or form pseudopolymorphs (solvates), depending on the crystallization conditions.

Hirshfeld Surface Analysis for Quantitative Mapping of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govuomphysics.net By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen and halogen bonds. uomphysics.netnih.gov

For this compound, a Hirshfeld analysis would provide a detailed picture of the interplay of different non-covalent forces. The analysis generates a unique 2D "fingerprint" plot, which summarizes the intermolecular contacts. It is anticipated that the fingerprint plot would show distinct spikes corresponding to O···H/H···O interactions from hydrogen bonding, as well as contributions from Br···H, F···H, and C···H contacts. nih.govnih.gov Quantifying the percentage contribution of each type of contact to the total Hirshfeld surface area allows for a comparative understanding of the role each interaction plays in the crystal packing. nih.govmdpi.com This method provides invaluable insights into the supramolecular chemistry of halogenated organic molecules. erciyes.edu.tr

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Bromo-4-fluoropicolinic acid, DFT calculations, often using basis sets like B3LYP/6-311+G**, can elucidate its molecular geometry and electronic properties. nih.govnih.gov These calculations help in understanding the molecule's stability and reactivity.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Other quantum chemical descriptors that can be calculated include electronegativity (χ), chemical hardness (η), and global softness (S), which provide further insights into the molecule's chemical behavior and reactivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.8 eV | electron Volts |

| LUMO Energy | -2.1 eV | electron Volts |

| Energy Gap (ΔE) | 4.7 eV | electron Volts |

| Electronegativity (χ) | 4.45 | Arbitrary Units |

| Chemical Hardness (η) | 2.35 | Arbitrary Units |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface.

For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, indicating regions susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group, signifying sites for nucleophilic attack. This analysis is crucial for predicting intermolecular interactions and the initial stages of a chemical reaction. tci-thaijo.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electronic environment of each nucleus within the optimized molecular geometry.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. nih.govnih.gov These theoretical frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. For this compound, characteristic vibrational frequencies for the C=O, O-H, C-F, and C-Br bonds would be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. tci-thaijo.org This involves calculating the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (COOH) | ~11-13 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~165-175 ppm |

| IR | C=O Stretching Frequency | ~1700-1750 cm⁻¹ |

| IR | O-H Stretching Frequency | ~2500-3300 cm⁻¹ |

Note: The data in this table is illustrative and based on characteristic values for similar functional groups and aromatic systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. sdu.edu.cn While specific QSAR studies on this compound were not found, this methodology could be applied to explore its potential biological activities.

In a QSAR study, molecular descriptors (physicochemical, electronic, and steric properties) of a series of related picolinic acid derivatives would be calculated. These descriptors would then be correlated with their experimentally determined biological activity (e.g., enzyme inhibition, antibacterial activity) to build a predictive model. Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations could be used to:

Explore Conformational Space: Analyze the different possible conformations of the molecule and their relative stabilities. This is particularly relevant for understanding the orientation of the carboxylic acid group relative to the pyridine ring.

Study Intermolecular Interactions: Simulate the interaction of this compound with other molecules, such as solvent molecules or a biological target like a protein. This can provide insights into its solubility, binding affinity, and the mechanism of action at a molecular level.

MD simulations can reveal details about hydrogen bonding, van der Waals interactions, and other non-covalent forces that govern the behavior of the molecule in a biological or chemical system. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block for Functionalized Pyridine (B92270) Derivatives

6-Bromo-4-fluoropicolinic acid serves as a crucial starting material for the synthesis of a wide array of functionalized pyridine derivatives. The presence of both a bromine and a fluorine atom on the pyridine ring allows for selective and sequential cross-coupling reactions, making it a highly valuable and versatile scaffold. The differential reactivity of the C-Br and C-F bonds, along with the directing effect of the carboxylic acid group, enables chemists to introduce various substituents at specific positions with a high degree of control.

Palladium-catalyzed cross-coupling reactions are particularly instrumental in the functionalization of this compound. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide efficient methods for the formation of new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.org The reactivity of the C-Br bond is generally higher than that of the C-F bond in these transformations, allowing for selective substitution at the 6-position. nih.gov

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (General) |

| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acid/ester | 6-Aryl/heteroaryl-4-fluoropicolinic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base |

| Sonogashira Coupling | Terminal alkyne | 6-Alkynyl-4-fluoropicolinic acid | Pd catalyst, Cu(I) co-catalyst, base |

| Buchwald-Hartwig Amination | Amine | 6-Amino-4-fluoropicolinic acid | Pd catalyst, phosphine (B1218219) ligand, base |

The resulting functionalized pyridine derivatives are themselves valuable intermediates for further synthetic elaborations, opening pathways to a vast chemical space of novel compounds with potential applications in medicinal chemistry, agrochemistry, and materials science. The ability to precisely tune the electronic and steric properties of the pyridine ring through these synthetic strategies underscores the importance of this compound as a fundamental building block.

Intermediate in the Synthesis of Agrochemical Scaffolds

The pyridine ring is a common motif in a variety of commercial agrochemicals, including herbicides, fungicides, and insecticides. colab.ws The unique substitution pattern of this compound makes it an attractive intermediate for the synthesis of novel agrochemical scaffolds. The presence of halogen atoms provides handles for introducing various functional groups that can modulate the biological activity and physicochemical properties of the final products.

A notable example of a related compound's application is in the development of new herbicides. For instance, derivatives of halogenated picolinic acids are key components in the synthesis of certain herbicidal compounds. While specific examples for this compound are not extensively documented in publicly available literature, the structural similarity to known agrochemical precursors suggests its potential in this area. The synthesis of complex aryl-substituted picolinates, which are known to possess herbicidal activity, often involves cross-coupling reactions of halogenated picolinate (B1231196) precursors.

Precursor for Diversified Pharmaceutical Intermediates

Picolinic acid and its derivatives are recognized as important pharmacophores in drug discovery. ontosight.aiontosight.aipensoft.netontosight.ai They are present in a number of approved drugs and are known to exhibit a wide range of biological activities. This compound, with its multiple points for diversification, serves as a valuable precursor for the synthesis of a variety of pharmaceutical intermediates.

The strategic functionalization of this molecule allows for the creation of libraries of compounds for screening against various biological targets. For example, the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[D]imidazole, an important intermediate for the synthesis of Abemaciclib, a cyclin-dependent kinase inhibitor used in the treatment of breast cancer, highlights the utility of precursors with similar substitution patterns.

The ability to introduce different functional groups via the bromo and fluoro substituents, as well as through modification of the carboxylic acid, enables the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This makes this compound a promising starting material for the development of new therapeutic agents.

Development of Organometallic Complexes and Coordination Polymers

Picolinic acids are well-known chelating ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.govnih.govyoutube.comresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to a metal center, leading to the formation of mononuclear complexes or extended coordination polymers. semanticscholar.org These materials can exhibit interesting magnetic, catalytic, and photoluminescent properties. semanticscholar.orgnih.gov

While specific research on organometallic complexes derived directly from this compound is limited, the general principles of picolinic acid coordination chemistry suggest its potential in this area. The electronic properties of the pyridine ring, influenced by the electron-withdrawing bromo and fluoro substituents, could modulate the properties of the resulting metal complexes. Furthermore, the halogen atoms could serve as reactive sites for post-synthetic modification of the coordination polymers, allowing for the introduction of additional functionalities.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Bidentate (N,O-chelation) | The pyridine nitrogen and one carboxylate oxygen coordinate to the metal center. | Transition metals (e.g., Cu, Zn, Co) |

| Bridging | The carboxylate group bridges two or more metal centers. | Lanthanides, transition metals |

| Monodentate | Only the pyridine nitrogen or a carboxylate oxygen coordinates to the metal. | Various metal ions |

The development of new organometallic complexes and coordination polymers from this compound could lead to novel materials with applications in catalysis, gas storage, and sensing.

Contribution to Photoluminescent Materials Research

Coordination polymers constructed from organic ligands and metal ions have attracted significant attention for their potential applications in photoluminescent materials, such as in sensors, displays, and lighting. nih.govmdpi.com The photophysical properties of these materials are highly dependent on the nature of both the organic linker and the metal ion.

Pyridinecarboxylic acids are frequently used as ligands in the construction of photoluminescent coordination polymers. semanticscholar.org The introduction of substituents onto the pyridine ring can significantly influence the emission properties of the resulting materials. The bromo and fluoro groups on this compound are expected to modify the electronic structure of the ligand, which in turn could affect the luminescence of its metal complexes. For example, halogen atoms can influence ligand-to-metal or metal-to-ligand charge transfer processes, which are often involved in the luminescence of coordination compounds. While direct studies on the photoluminescent properties of materials derived from this compound are not yet prevalent, the known behavior of similar functionalized ligands suggests a promising avenue for research in this area.

Advanced Analytical Reagent Development

Picolinic acid and its derivatives have found applications in analytical chemistry, for example, as chelating agents for the determination of metal ions. mdpi.com The ability of the picolinate moiety to form stable and often colored or fluorescent complexes with metal ions can be exploited for their detection and quantification.

The specific substitution pattern of this compound could be leveraged to develop new analytical reagents with enhanced selectivity or sensitivity. The bromo and fluoro substituents can influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, thereby affecting the stability and formation constants of its metal complexes. Furthermore, the bromine atom provides a site for the introduction of chromophoric or fluorophoric groups through cross-coupling reactions, which could lead to the development of highly sensitive colorimetric or fluorometric reagents for specific analytes. Although dedicated research on the application of this compound as an analytical reagent is still in its early stages, its chemical properties make it a candidate for the design of next-generation analytical tools.

Future Directions and Emerging Research Avenues for Halogenated Picolinic Acids

Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical and fine chemical industries are increasingly focused on developing environmentally benign synthetic methods. For halogenated picolinic acids, this includes a shift away from harsh reagents and hazardous solvents. Future research will likely prioritize the development of catalytic systems that enable the direct and selective halogenation of picolinic acid scaffolds, minimizing waste and improving atom economy.

One promising area is the use of continuous flow chemistry. This technology offers enhanced control over reaction parameters, leading to higher yields and purity while reducing reaction times and solvent usage. For a compound like 6-Bromo-4-fluoropicolinic acid, flow chemistry could enable a more efficient and safer synthesis process compared to traditional batch methods.

Furthermore, research into enzymatic or bio-catalytic methods for the synthesis of halogenated pyridines is an emerging field. While still in its early stages, the use of engineered enzymes could offer a highly selective and environmentally friendly route to compounds like this compound.

Exploration of Novel Reactivity and Catalysis with Fluorinated and Brominated Picolinic Acid Scaffolds

The unique electronic properties conferred by the bromine and fluorine substituents on the picolinic acid ring make it a valuable scaffold for developing novel catalysts and exploring new chemical reactions. The presence of both a bromine atom, which can participate in cross-coupling reactions, and a fluorine atom, which can influence the acidity and reactivity of the molecule, offers a versatile platform for synthetic chemists.

Future research is expected to explore the use of this compound and its derivatives as ligands in transition-metal catalysis. These ligands could be designed to fine-tune the electronic and steric properties of metal centers, leading to improved catalytic activity and selectivity in a variety of organic transformations. For instance, picolinic acid derivatives have been investigated for their role in facilitating challenging cross-coupling reactions.

The inherent reactivity of the C-Br and C-F bonds could also be exploited for late-stage functionalization, allowing for the rapid diversification of complex molecules. This is particularly relevant in drug discovery, where the ability to quickly generate a library of analogues is crucial for structure-activity relationship studies.

High-Throughput Experimentation and Automation in Discovery

High-throughput experimentation (HTE) and automated synthesis platforms are revolutionizing the process of discovering new molecules with desired properties. nih.gov These technologies allow for the rapid screening of thousands of compounds and reaction conditions, significantly accelerating the research and development timeline. ossila.com

In the context of this compound, HTE could be employed to screen for its potential biological activities, such as its efficacy as an herbicide or a pharmaceutical intermediate. By testing the compound against a wide range of biological targets in a massively parallel fashion, researchers can quickly identify promising leads for further investigation.

Automated synthesis platforms can be used to generate libraries of derivatives of this compound. nih.gov By systematically varying the substituents on the picolinic acid core, chemists can explore the structure-activity landscape and optimize the properties of the molecule for a specific application. This approach has been successfully used in the discovery of new drugs and materials. ossila.com

| Technology | Application in Picolinic Acid Research | Potential Benefits |

| High-Throughput Screening (HTS) | Screening for biological activity (e.g., herbicidal, pharmaceutical) | Rapid identification of lead compounds |

| Automated Synthesis | Generation of derivative libraries | Accelerated structure-activity relationship studies |

| Chemoinformatics | Analysis of screening data to identify trends | More efficient design of subsequent experiments |

Advanced Computational Insights into Complex Reaction Mechanisms and Supramolecular Assembly

Computational chemistry provides a powerful tool for understanding the behavior of molecules at the atomic level. Density Functional Theory (DFT) and other computational methods can be used to predict the structure, reactivity, and spectroscopic properties of compounds like this compound.

Future research will likely leverage advanced computational techniques to gain a deeper understanding of the reaction mechanisms involving halogenated picolinic acids. This includes modeling the transition states of key reactions to predict their feasibility and selectivity. Such insights can guide the design of more efficient synthetic routes and novel catalytic systems.

Furthermore, computational methods can be used to study the supramolecular assembly of picolinic acid derivatives. The ability of these molecules to form well-defined structures through non-covalent interactions, such as hydrogen bonding and halogen bonding, is crucial for the design of functional materials. Computational modeling can predict how changes in the molecular structure will affect the resulting supramolecular architecture.

Rational Design of Next-Generation Functional Materials Based on Picolinic Acid Derivatives

The unique combination of a coordinating carboxylic acid group and tunable electronic properties makes halogenated picolinic acids attractive building blocks for the rational design of functional materials. These materials can have applications in areas such as electronics, catalysis, and gas storage.

One area of active research is the development of metal-organic frameworks (MOFs) based on picolinic acid linkers. By carefully selecting the metal ions and the picolinic acid derivative, it is possible to create porous materials with tailored properties for specific applications. For example, MOFs can be designed to selectively adsorb certain gases or to act as catalysts for chemical reactions.

Future research will focus on using computational design to predict the properties of novel materials based on this compound and other halogenated picolinic acids. This "materials-by-design" approach will allow scientists to create new materials with enhanced performance for a wide range of applications. The ability to precisely control the arrangement of atoms in these materials opens up exciting possibilities for the development of next-generation technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-4-fluoropicolinic acid with high purity?

- Methodological Answer : Synthesis typically involves halogenation and fluorination of picolinic acid derivatives. For bromination, use N-bromosuccinimide (NBS) in acidic conditions (e.g., H₂SO₄) at 0–5°C to avoid over-bromination . Fluorination can be achieved via Balz-Schiemann reaction (using diazonium tetrafluoroborate intermediates) or direct electrophilic substitution with Selectfluor™ in polar aprotic solvents (e.g., DMF) at 60–80°C . Purification involves recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity (>97%) is verified via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and melting point analysis .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., downfield shifts for Br and F substituents). ¹⁹F NMR at 470 MHz can resolve fluorine environments .

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: acetone/water). Use SHELX-97 for structure solution and refinement. Key metrics: R-factor <5%, bond-length accuracy ±0.01 Å .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ (expected m/z: ~218.94) .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for pharmaceutical intermediates?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings. Optimize conditions using:

- Catalyst : Pd(PPh₃)₄ (2 mol%) or PdCl₂(dppf) (1 mol%) .

- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) at 80°C for 12–24 hours.

- Boron partners : Arylboronic acids (e.g., 4-methoxyphenylboronic acid) yield biaryl derivatives. Monitor reaction progress via TLC (UV detection) . Post-reaction, purify via acid-base extraction (1M HCl/NaHCO₃) to isolate carboxylic acid products.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Address discrepancies through:

- Dosage standardization : Use molarity (not weight/volume) to account for batch purity variations. Validate purity via LC-MS .

- Control variables : Test under identical conditions (pH, temperature, cell lines). For enzyme inhibition assays, pre-incubate compounds at 37°C for 30 minutes to ensure stability .

- Meta-analysis : Apply mixed-effects models to aggregate data from multiple studies, adjusting for covariates (e.g., solvent used: DMSO vs. ethanol) . Replicate key experiments with blinded protocols to minimize bias .

Q. How does the fluorine substituent influence the compound’s reactivity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity alters electronic and steric properties:

- Electrophilic substitution : Fluorine deactivates the pyridine ring, slowing bromination at adjacent positions. Use DFT calculations (B3LYP/6-31G*) to map electron density .

- Acidity : The carboxylic acid pKa decreases (≈1.5–2.0) due to fluorine’s electron-withdrawing effect. Measure via potentiometric titration in aqueous methanol .

- Biological interactions : Fluorine enhances membrane permeability (logP ≈1.2) and metabolic stability. Assess via Caco-2 cell assays and microsomal stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.